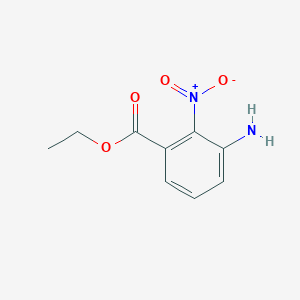

Ethyl 3-amino-2-nitrobenzoate

Description

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNYIIHVEXLJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592737 | |

| Record name | Ethyl 3-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193014-01-6 | |

| Record name | Ethyl 3-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 3 Amino 2 Nitrobenzoate

Established Synthetic Pathways

The synthesis of Ethyl 3-amino-2-nitrobenzoate primarily involves the introduction of amino and nitro groups onto a benzoate (B1203000) scaffold. The order and method of these introductions define the synthetic route.

Nitration Reactions of Benzoate Precursors

Nitration is a fundamental reaction in aromatic chemistry for the introduction of a nitro group. However, the directing effects of existing substituents on the benzene (B151609) ring play a critical role in the regiochemical outcome of the reaction.

The direct nitration of ethyl benzoate is generally not a viable pathway for the synthesis of this compound. The ester group (-COOEt) is a deactivating and meta-directing group. Consequently, the nitration of ethyl benzoate predominantly yields the meta-substituted product, ethyl 3-nitrobenzoate. A subsequent second nitration would be expected to yield ethyl 3,5-dinitrobenzoate due to the meta-directing influence of both the ester and the existing nitro group. This substitution pattern does not lead to the required 2,3-disubstituted arrangement of the target molecule. Therefore, this route is not considered a practical approach for the synthesis of this compound.

| Reactant | Reagents | Major Product | Unsuitability for Target Synthesis |

| Ethyl Benzoate | HNO₃, H₂SO₄ | Ethyl 3-nitrobenzoate | Incorrect isomer formation. |

| Ethyl 3-nitrobenzoate | HNO₃, H₂SO₄ | Ethyl 3,5-dinitrobenzoate | Incorrect isomer formation. |

A more successful and widely employed strategy begins with a pre-functionalized benzene ring, specifically 4-fluoro-3-nitrobenzoic acid. This pathway involves two key steps: esterification of the carboxylic acid and subsequent nucleophilic aromatic substitution of the fluorine atom.

The first step is a standard Fischer esterification, where 4-fluoro-3-nitrobenzoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce ethyl 4-fluoro-3-nitrobenzoate. This reaction proceeds with high efficiency.

The subsequent step involves the amination of ethyl 4-fluoro-3-nitrobenzoate. The fluorine atom, activated by the electron-withdrawing nitro group at the ortho position, is susceptible to nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent displaces the fluoride ion to introduce the amino group at the 4-position, yielding the target molecule, this compound. This regioselective amination is a key advantage of this synthetic route. A similar reaction has been documented with ethanolamine, where it displaces the fluorine atom to form ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, demonstrating the feasibility of this nucleophilic substitution.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-fluoro-3-nitrobenzoate | Ammonia | This compound |

Reduction Strategies for Nitro Group Transformation

Another synthetic approach involves the selective reduction of a dinitro precursor, namely ethyl 2,3-dinitrobenzoate. The challenge in this strategy lies in achieving the selective reduction of one nitro group while leaving the other intact. The regioselectivity of this reduction is influenced by steric and electronic factors. Generally, a less sterically hindered nitro group or a nitro group ortho to an electron-donating group is preferentially reduced.

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C), is a powerful method for the reduction of nitro groups to amines. For the selective reduction of a dinitro compound, careful control of reaction conditions such as temperature, pressure, and catalyst loading is crucial. The presence of two nitro groups at the 2- and 3-positions of the benzoate ring presents a challenge for selectivity. The relative reactivity of each nitro group towards hydrogenation will determine the major product. In many cases, a mixture of the two possible monoamino isomers (this compound and ethyl 2-amino-3-nitrobenzoate) and the diamino product may be formed. Achieving high selectivity for the desired 3-amino-2-nitro isomer often requires optimization of the reaction conditions and may be influenced by the specific catalyst used.

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation with H₂ gas. In this method, a hydrogen donor, such as ammonium formate, is used in the presence of a catalyst like Pd/C. The in-situ generation of hydrogen on the catalyst surface allows for controlled reduction. This technique has been successfully employed for the selective reduction of one nitro group in various dinitroaromatic compounds. The selectivity is often dependent on the nature of the substrate and the reaction conditions. For the reduction of ethyl 2,3-dinitrobenzoate, transfer hydrogenation with ammonium formate and Pd/C could potentially favor the formation of one monoamino isomer over the other due to subtle differences in the electronic and steric environment of the two nitro groups. This method is considered a valuable tool for achieving chemoselective reductions in complex molecules.

| Precursor | Reduction Method | Reagents | Potential Major Product | Key Challenge |

| Ethyl 2,3-dinitrobenzoate | Catalytic Hydrogenation | H₂, Pd/C | This compound | Achieving high regioselectivity |

| Ethyl 2,3-dinitrobenzoate | Transfer Hydrogenation | Ammonium Formate, Pd/C | This compound | Controlling the extent of reduction |

Hydrazine Hydrate Reduction

The selective reduction of a nitro group is a critical transformation in the synthesis of aromatic amines. One common route to this compound involves the partial reduction of a precursor like ethyl 2,3-dinitrobenzoate. Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent frequently employed for the conversion of nitro groups to amines. dergipark.org.tr

The reaction's selectivity, which is crucial to avoid the reduction of both nitro groups, can be controlled by carefully managing reaction conditions such as temperature, reaction time, and the use of a catalyst. Catalysts like Raney nickel or iron-based compounds are often used in conjunction with hydrazine hydrate to enhance the reaction rate and selectivity. dergipark.org.trgoogle.com The process involves the transfer of hydrogen from hydrazine to the nitro group on the aromatic ring, leading to the formation of the corresponding amino group.

Table 1: Typical Reaction Conditions for Hydrazine Hydrate Reduction

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Ethyl 2,3-dinitrobenzoate | Precursor with two nitro groups |

| Reducing Agent | Hydrazine Hydrate | Hydrogen source for the reduction |

| Catalyst (Optional) | Raney Nickel, Fe/Fe₂O₃ | To improve reaction efficiency and selectivity google.com |

| Solvent | Ethanol, Methanol | To dissolve reactants |

| Temperature | 60-80 °C | To control the reaction rate |

Protection and Deprotection of Amino Functionalities

In multi-step syntheses, the amino group of this compound is often reactive and can interfere with subsequent reactions. To prevent unwanted side reactions, it is temporarily protected. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its ease of removal under specific acidic conditions. organic-chemistry.orgsci-hub.se

Boc-Protection Strategies

The protection of the amino group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally performed in the presence of a base, which acts as a proton scavenger. The choice of base and solvent can be adapted to the specific substrate. fishersci.co.uk The successful addition of the Boc group forms a carbamate, which is stable to many nucleophiles and basic conditions. organic-chemistry.org

Table 2: Reagents for Boc-Protection of Amines

| Reagent | Role | Example |

|---|---|---|

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc group |

| Base | Sodium Bicarbonate (NaHCO₃), Triethylamine (Et₃N), DMAP | Neutralizes the acid byproduct |

| Solvent | Dioxane/Water, Tetrahydrofuran (THF), Acetonitrile | Provides a medium for the reaction |

Deprotection Mechanisms under Acidic Conditions

The removal of the Boc group is most commonly accomplished under anhydrous acidic conditions. sci-hub.se Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are typically used. fishersci.co.ukbiotage.co.jp

The deprotection mechanism is initiated by the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decomposes, releasing carbon dioxide and the free amine, thus regenerating the amino functionality.

Table 3: Common Reagents for Acidic Boc-Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-4 hours fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 °C to room temperature, 1-12 hours biotage.co.jp |

Advanced Synthetic Approaches

Beyond classical methods, advanced synthetic strategies offer alternative and often more efficient pathways to this compound and its derivatives. These methods include novel ring-opening reactions and modular approaches that facilitate the creation of diverse compound libraries.

Oxidative Ring-Opening of Heterocyclic Precursors (e.g., 3-Aminoindazoles)

An innovative approach to synthesizing 2-aminobenzoate derivatives involves the oxidative ring-opening of heterocyclic precursors like 3-aminoindazoles. rsc.org This method provides an alternative to traditional routes that rely on the functionalization of a pre-existing benzene ring. In this strategy, the indazole ring system is cleaved under oxidative conditions to yield the desired substituted aminobenzoate structure. This approach can offer advantages in terms of substrate scope and access to substitution patterns that may be difficult to achieve otherwise. rsc.org

Table 4: Overview of Oxidative Ring-Opening Synthesis

| Component | Description | Reference |

|---|---|---|

| Precursor | Substituted 3-Aminoindazole | A heterocyclic starting material rsc.org |

| Reaction Type | Oxidative Cleavage | The core transformation to open the ring |

| Product | Substituted 2-Aminobenzoate Ester | The target molecular scaffold rsc.org |

| Advantage | Novel route to complex substitution patterns | Overcomes limitations of classical methods |

Modular Synthesis Approaches for Analogous Compounds

Modular synthesis is a powerful strategy for the rapid generation of a library of related compounds, or analogs. This approach relies on the use of a common core structure that can be combined with a variety of interchangeable building blocks. For the synthesis of analogs of this compound, a common precursor could be systematically reacted with different reagents to introduce diversity at specific positions on the molecule. For instance, a key intermediate can be coupled with various amines or alcohols to produce a range of amides or esters, respectively. mdpi.com This methodology is highly valuable in fields like medicinal chemistry for exploring structure-activity relationships.

Table 5: Example of a Modular Synthesis Concept

| Core Intermediate | Variable Building Block | Resulting Analog Class |

|---|---|---|

| 3-Amino-2-nitrobenzoic acid | Various Alcohols (R-OH) | This compound Analogs (Esters) |

| This compound precursor | Various Acylating Agents (R-COCl) | N-Acylated Analogs |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₀N₂O₄ |

| Ethyl 2,3-dinitrobenzoate | C₉H₈N₂O₆ |

| Hydrazine hydrate | H₆N₂O |

| Raney Nickel | Ni-Al |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |

| 3-Aminoindazole | C₇H₇N₃ |

| Dichloromethane (DCM) | CH₂Cl₂ |

| Sodium Bicarbonate | NaHCO₃ |

Reaction Conditions and Mechanistic Studies in Synthesis

The transformation pathways leading to this compound are multifaceted, with reaction outcomes being highly dependent on the chosen conditions. This section explores the influence of solvents, bases, temperature, and reaction time, alongside kinetic studies and an analysis of side product formation.

Influence of Solvents and Bases

The choice of solvent is a critical parameter in the synthesis of this compound and related compounds. In synthetic routes leading to similar amino-nitrobenzoic acid derivatives, a range of solvents has been employed, each with specific properties that can influence reaction rates and outcomes. For instance, in the mono-esterification step of 3-nitrophthalic acid, low-carbon alcohols such as methanol and ethanol are commonly used. google.com Other solvents mentioned in related preparations include benzene, toluene, ethylene dichloride, and chloroform, with chloroform being noted as a preferable solvent in certain chlorination steps. google.com

The selection of a base is equally important, particularly in steps involving hydrolysis or where a catalyst is required. In the hydrolysis of related nitrobenzoyl acid esters to their corresponding acids, inorganic strong bases like sodium hydroxide (B78521) are utilized. google.com For esterification reactions, a strong acid catalyst such as sulfuric acid is typically employed to drive the reaction towards the desired ester product. The concentration and type of base or acid can significantly impact the reaction's efficiency and the potential for side reactions.

Table 1: Solvents and Bases in Related Syntheses

| Reaction Step | Solvent(s) | Base/Acid | Purpose |

|---|---|---|---|

| Mono-esterification | Dehydrated alcohol (e.g., ethanol) | Sulfuric acid | Catalyst |

| Chlorination | Chloroform, Benzene, Toluene | - | Reaction Medium |

| Hydrolysis | Water | Sodium hydroxide | Reagent |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent variables that must be carefully controlled to maximize the yield of this compound while minimizing the formation of impurities. For the mono-esterification of 3-nitrophthalic acid, a precursor to related amino-nitrobenzoates, the reaction is typically conducted at a reflux temperature of 65–80°C for a duration of 12–24 hours. google.com In another example, the hydrolysis of a 3-nitro-ethyl 2-aminobenzoate was controlled at a temperature of 75–80°C for 2–4 hours. google.com

Optimization studies for similar reactions, such as Fischer esterification, have explored a range of reaction times from 30 minutes to 16 hours. These studies aim to find the optimal balance between reaction completion and the prevention of product degradation or the formation of side products that can occur with prolonged heating. The progress of the reaction is often monitored using techniques like liquid chromatography to determine the endpoint and avoid unnecessary heating. google.com

Table 2: Temperature and Reaction Time in Related Synthetic Steps

| Reaction Step | Temperature (°C) | Reaction Time (hours) |

|---|---|---|

| Mono-esterification | 65-80 | 12-24 |

| Hydrolysis | 75-80 | 2-4 |

| Fischer Esterification (example) | Reflux | 0.5-16 |

Side Product Formation and Mitigation Strategies

In the synthesis of esters involving nitro groups, the potential for side reactions is a significant concern. One documented side reaction in a related synthesis using ethyl nitroacetate is O-alkylation, which can compete with the desired C-alkylation, leading to the formation of an unwanted aryl methyl ester byproduct. nih.gov The balance between these two pathways is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov

While specific side products for the synthesis of this compound are not detailed in the available literature, general strategies to mitigate side product formation are applicable. These include:

Precise control of reaction temperature: To avoid over-reaction or decomposition of reactants and products.

Optimization of reagent stoichiometry: To ensure that the limiting reagent is fully consumed without leaving excess reactants that could participate in side reactions.

Careful selection of solvents and catalysts: To favor the desired reaction pathway.

Monitoring reaction progress: To stop the reaction at the optimal point of product formation.

By carefully controlling these parameters, the formation of byproducts can be minimized, leading to a higher yield and purity of the target compound, this compound.

Despite a comprehensive search for experimental data, detailed spectroscopic and crystallographic findings for this compound are not available in publicly accessible scientific literature. While the compound is noted as commercially available, published studies containing specific data for its NMR, IR, Mass Spectrometry, UV-Vis, and single-crystal X-ray diffraction analyses could not be located. google.comambeed.compharmaffiliates.comtradeindia.com

Therefore, it is not possible to provide the specific data tables and detailed research findings for each subsection as requested in the outline.

Spectroscopic and Structural Elucidation of Ethyl 3 Amino 2 Nitrobenzoate

Crystallographic Analysis and Solid-State Properties

Hydrogen Bonding Networks and Supramolecular Assembly

The arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role. For ethyl 3-amino-2-nitrobenzoate, both intramolecular and intermolecular hydrogen bonds are expected to be significant in defining its three-dimensional structure.

A prominent feature anticipated in the molecular structure of this compound is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This interaction would lead to the formation of a stable six-membered ring, often referred to as an S(6) motif in graph set notation. This type of intramolecular hydrogen bond is a common feature in ortho-substituted anilines, where it contributes to the planarity of the molecule and influences its conformational preferences. The presence of this N—H...O bond would likely result in a flattened conformation of the amino and nitro groups relative to the benzene (B151609) ring.

Table 1: Anticipated Intramolecular Hydrogen Bond Parameters for this compound (Note: These are hypothetical values based on related structures and require experimental verification.)

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N—H...O | ~0.86 | ~2.0-2.2 | ~2.6-2.8 | ~120-140 |

In the solid state, it is expected that molecules of this compound would engage in a network of intermolecular hydrogen bonds, leading to a complex supramolecular assembly. The remaining hydrogen atom of the amino group, not involved in the intramolecular bond, would be available to act as a hydrogen bond donor to an oxygen atom of a nitro or carbonyl group on a neighboring molecule (N—H...O).

A detailed analysis of the hydrogen-bonding patterns using Etter's graph set theory would be necessary to fully characterize the supramolecular structure. In related aminobenzoate derivatives, it is common to observe the formation of dimeric and catemeric motifs. For instance, intermolecular N—H...O hydrogen bonds could lead to the formation of centrosymmetric dimers, which can be described by graph sets such as R²₂(14) or R²₂(16), depending on the specific atoms involved in the hydrogen-bonded ring. The formation of such motifs would indicate a structured and predictable pattern of molecular association.

Crystal Packing and Stacking Interactions (e.g., π-π stacking)

Beyond hydrogen bonding, the crystal packing of this compound is anticipated to be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzene ring creates a polarized aromatic system, which can favor offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. The centroid-to-centroid distance between stacked rings would be a key parameter in quantifying the strength of these interactions, with typical distances falling in the range of 3.5 to 4.0 Å.

Conformational Analysis and Dihedral Angles

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: These are theoretical parameters that would require experimental determination.)

| Atoms Defining Dihedral Angle | Expected Angle (°) | Description |

| O-N-C-C | ~0-20 | Orientation of the nitro group relative to the benzene ring |

| C-C-C=O | Variable | Orientation of the carbonyl group of the ester relative to the benzene ring |

| C-O-C-C | Variable | Conformation of the ethyl group of the ester |

Reactivity and Transformation Pathways of Ethyl 3 Amino 2 Nitrobenzoate

Functional Group Reactivity

The chemical behavior of ethyl 3-amino-2-nitrobenzoate is characterized by the specific reactions of its nitro and amino functionalities. These groups can react independently or in concert to yield a variety of products.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

The conversion of the nitro group to a primary amino group is a pivotal transformation of this compound, leading to the formation of ethyl 2,3-diaminobenzoate. This product serves as a key precursor for the synthesis of various heterocyclic systems. This reduction can be accomplished through several established methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

| Reactant | Catalyst | Product |

| This compound | Palladium on carbon (Pd/C) | Ethyl 2,3-diaminobenzoate |

| This compound | Platinum(IV) oxide (PtO₂) | Ethyl 2,3-diaminobenzoate |

| This compound | Raney nickel | Ethyl 2,3-diaminobenzoate |

Chemical Reduction: A variety of reducing agents can be employed to effect the transformation of the nitro group to an amine. These methods are often preferred for their practicality and scalability in a laboratory setting.

| Reactant | Reagents | Product |

| This compound | Iron (Fe) in acidic medium (e.g., HCl) | Ethyl 2,3-diaminobenzoate |

| This compound | Tin(II) chloride (SnCl₂) in ethanol | Ethyl 2,3-diaminobenzoate |

| This compound | Sodium hydrosulfite (Na₂S₂O₄) | Ethyl 2,3-diaminobenzoate |

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, tin(II) chloride is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like esters. researchgate.net

The reduction of the nitro group is a stepwise process involving the transfer of six electrons and the formation of several intermediates. The initial stages of the reduction involve the formation of a nitroso (-NO) group, which is then further reduced to a hydroxylamino (-NHOH) group before the final amine is formed.

Ar-NO₂ → [Ar-NO₂]⁻ → Ar-NO → Ar-NHOH → Ar-NH₂

The stability and isolation of these intermediates are generally low under typical reducing conditions, as they are readily converted to the subsequent species in the reduction cascade. The nitroso intermediate, in particular, is often difficult to detect as its reduction to the hydroxylamino derivative occurs at a much faster rate than the initial reduction of the nitro group. researchgate.net

The amino group in this compound is a nucleophilic center and can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures.

The resulting diazonium salt is a highly valuable intermediate in organic synthesis, as the diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions.

| Reactant | Reagents | Intermediate |

| This compound | NaNO₂, HCl (aq), 0-5 °C | Ethyl 2-nitro-3-diazoniumbenzoate chloride |

This intermediate can then undergo substitution with various nucleophiles to introduce a diverse array of functional groups onto the aromatic ring.

| Intermediate | Nucleophile | Product |

| Ethyl 2-nitro-3-diazoniumbenzoate chloride | CuCl | Ethyl 3-chloro-2-nitrobenzoate |

| Ethyl 2-nitro-3-diazoniumbenzoate chloride | CuBr | Ethyl 3-bromo-2-nitrobenzoate |

| Ethyl 2-nitro-3-diazoniumbenzoate chloride | CuCN | Ethyl 3-cyano-2-nitrobenzoate |

| Ethyl 2-nitro-3-diazoniumbenzoate chloride | H₂O, Δ | Ethyl 3-hydroxy-2-nitrobenzoate |

| Ethyl 2-nitro-3-diazoniumbenzoate chloride | HBF₄, Δ | Ethyl 3-fluoro-2-nitrobenzoate |

The nucleophilic nature of the amino group allows it to readily participate in condensation and amidation reactions.

Amidation: The amino group can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. This reaction is often used to protect the amino group or to synthesize more complex molecules.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | Ethyl 3-(acetylamino)-2-nitrobenzoate |

| This compound | Benzoyl chloride | Ethyl 3-(benzoylamino)-2-nitrobenzoate |

Condensation Reactions: A particularly important transformation of this compound involves the initial reduction of its nitro group to form ethyl 2,3-diaminobenzoate. This ortho-diamine is a key building block for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds. The condensation of ethyl 2,3-diaminobenzoate with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the quinoxaline (B1680401) ring system.

| Reactant 1 (from reduction) | Reactant 2 (α-dicarbonyl) | Product |

| Ethyl 2,3-diaminobenzoate | Glyoxal | Ethyl quinoxaline-5-carboxylate |

| Ethyl 2,3-diaminobenzoate | Benzil | Ethyl 2,3-diphenylquinoxaline-5-carboxylate |

This condensation reaction is a powerful method for constructing complex heterocyclic frameworks from relatively simple starting materials.

Reactions of the Ester Group

The ethyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.

The ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-amino-2-nitrobenzoic acid. This reaction, often referred to as saponification, typically involves heating the ester with a strong inorganic base, such as sodium hydroxide (B78521), in an aqueous solution. The process proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. Acidification in the final step isolates the free carboxylic acid.

While specific literature on the hydrolysis of this compound is not prevalent, the reaction conditions can be effectively illustrated by the documented hydrolysis of its isomer, Ethyl 2-amino-3-nitrobenzoate. google.com This analogous transformation provides a clear procedural blueprint.

Table 1: Reaction Conditions for Hydrolysis of Ethyl 2-amino-3-nitrobenzoate

| Reactant | Reagents | Solvent | Temperature | Product | Purity | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-amino-3-nitrobenzoate | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) for acidification | Water | 75-80 °C | 2-amino-3-nitrobenzoic acid | 99.5% | google.com |

Derivatization and Analog Synthesis

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for a wide array of derivatives. The amino and nitro groups are key handles for building molecular complexity.

The primary amino group in this compound can undergo standard transformations such as N-alkylation and N-acylation to produce a variety of substituted benzoate (B1203000) derivatives. These reactions allow for the introduction of new functionalities while retaining the core benzoate structure.

N-Acylation: The amino group can react with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), to form the corresponding N-acylamino derivative (an amide).

N-Alkylation: The amino group can also be alkylated using alkyl halides. This reaction introduces an alkyl substituent onto the nitrogen atom. An example of this transformation is seen with the isomer Ethyl 2-amino-3-nitrobenzoate, which can be N-alkylated to produce compounds such as Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate.

These substitutions are fundamental steps in modifying the electronic and steric properties of the molecule for further synthetic applications.

A critical application of this compound is its use as a precursor for bicyclic heterocyclic systems, most notably benzimidazoles.

Benzimidazoles: The synthesis of a benzimidazole (B57391) ring from this compound is a well-established two-step process.

Reduction: The first step involves the selective reduction of the nitro group to a second amino group. This creates the key intermediate, Ethyl 2,3-diaminobenzoate. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) being a common and clean method.

Cyclization: The resulting ortho-diamine is then condensed with a reagent that provides a single carbon atom, such as an aldehyde, a carboxylic acid (or its derivative), or orthoesters. This reaction, known as the Phillips condensation when using a carboxylic acid, results in the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. The choice of the one-carbon component directly determines the substituent at the 2-position of the resulting benzimidazole.

Table 2: Benzimidazole Synthesis via Cyclization of Ethyl 2,3-diaminobenzoate

| One-Carbon Reagent | Resulting 2-Substituent | Product Class |

|---|---|---|

| Formic Acid (HCOOH) | -H (unsubstituted) | Ethyl 1H-benzimidazole-4-carboxylate |

| Aldehyde (R-CHO) | -R (Alkyl/Aryl) | Ethyl 2-substituted-1H-benzimidazole-4-carboxylate |

| Carboxylic Acid (R-COOH) | -R (Alkyl/Aryl) | Ethyl 2-substituted-1H-benzimidazole-4-carboxylate |

Thiadiazoles: In contrast to benzimidazole synthesis, this compound is not a typical precursor for thiadiazole rings. Common synthetic routes to 1,3,4-thiadiazoles, for example, involve the cyclization of thiosemicarbazides with acylating or dehydrating agents or the oxidative cyclization of thiosemicarbazones. These pathways require a pre-formed N-C-S or N-N-C-S backbone, which is not present in this compound or its diamino derivative. Therefore, forming a thiadiazole from this starting material would require a more convoluted and less direct synthetic strategy than the straightforward condensation reactions used in common thiadiazole syntheses.

The benzimidazole scaffold derived from aminonitrobenzoates serves as an excellent platform for conjugation with other molecules to create complex, biologically active compounds. A prominent example is the synthesis of the anticoagulant drug Dabigatran etexilate.

The synthesis of Dabigatran involves a precursor structurally related to this compound, namely a derivative of 3-amino-4-(methylamino)benzoic acid. The core of the synthesis follows the principles outlined above:

Benzimidazole Formation: The ortho-diamine precursor is first cyclized to form the central benzimidazole ring system.

Conjugation: This benzimidazole core is then conjugated with other functionalized molecules through amide bond formation. In the synthesis of Dabigatran, the carboxylic acid on the benzimidazole ring is coupled with a side chain, ethyl 3-(pyridin-2-ylamino)propanoate.

Further Elaboration: In a subsequent step, a second conjugation occurs where another moiety, N-(4-cyanophenyl)glycine, is attached to the 2-position of the benzimidazole ring. This is followed by a series of transformations to convert the cyano group to an amidine and attach the final hexyloxycarbonyl group, yielding the final active pharmaceutical ingredient.

This multi-step process, which begins with a simple substituted aminonitrobenzoate, exemplifies how the initial scaffold is elaborated and conjugated with multiple biologically active moieties to construct a complex drug molecule.

Applications and Research Trajectories of Ethyl 3 Amino 2 Nitrobenzoate

Intermediate in Organic Synthesis

The strategic placement of the amino and nitro groups ortho to each other, along with the ethyl ester, makes Ethyl 3-amino-2-nitrobenzoate a valuable starting material for the synthesis of a wide range of organic compounds. Its utility as a building block is a cornerstone of its importance in modern organic chemistry.

Precursor for Pharmaceuticals and Agrochemicals

This compound and its closely related derivatives are key starting materials in the synthesis of various pharmaceuticals and agrochemicals. The presence of the ortho-amino and nitro functionalities on the benzene (B151609) ring allows for the straightforward construction of heterocyclic systems, which are common scaffolds in many bioactive molecules.

One of the most notable applications of this compound is in the synthesis of angiotensin II receptor blockers, a class of drugs used to treat high blood pressure. For instance, a derivative, 2-amino-3-nitrobenzoic acid, is a key intermediate in the synthesis of Candesartan and Azilsartan, both widely prescribed antihypertensive medications google.compatsnap.com. The synthesis of Candesartan cilexetil, for example, can involve the use of ethyl 2-amino-3-nitrobenzoate as a precursor to build the core benzimidazole (B57391) structure of the drug google.com.

Aminobenzoic acid derivatives, in general, are crucial for the synthesis of various heterocyclic compounds with pharmacological importance, such as benzimidazoles researcher.lifenih.gov. These structures are known to exhibit a wide range of biological activities.

While specific examples of agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, a related compound, 2-amino-3-nitrobenzoic acid, is cited as an important intermediate for the synthesis of agricultural chemicals google.compatsnap.com. This suggests that this compound holds potential as a precursor for various agrochemicals, such as herbicides, fungicides, or insecticides.

Building Block for Complex Organic Molecules

The reactivity of this compound makes it an ideal building block for the assembly of more complex organic molecules. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, which can then participate in a variety of coupling and cyclization reactions. This dual functionality allows for the stepwise construction of intricate molecular architectures.

A primary application in this area is the synthesis of substituted benzimidazoles researcher.lifenih.gov. By reducing the nitro group to an amine, a 1,2-diaminobenzene derivative is formed, which can then be cyclized with various reagents to create the benzimidazole ring system. This heterocyclic core is a common feature in many biologically active compounds and functional materials.

The ability to introduce a variety of substituents onto the benzimidazole ring through the use of different cyclization reagents makes this compound a versatile tool for creating libraries of complex molecules for screening in drug discovery and materials science.

Synthesis of Dyes and Pigments

The aromatic nature of this compound and the presence of chromophoric (color-bearing) and auxochromic (color-enhancing) groups make it a suitable precursor for the synthesis of dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which represent a large and commercially important class of colorants.

Specifically, the related compound 2-amino-3-nitrobenzoic acid is noted as a valuable intermediate for preparing reactive dyes google.com. Reactive dyes form a covalent bond with the fiber, leading to excellent wash fastness. The synthesis of these dyes often involves a reactive "hook," such as a 2,3-dichloroquinoxaline moiety, which can be prepared from 2-amino-3-nitrobenzoic acid google.com. This indicates a direct application pathway for derivatives of this compound in the dye industry.

Medicinal Chemistry and Drug Discovery Research

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The development of new therapeutic agents often relies on the synthesis and biological evaluation of novel heterocyclic compounds, a key application area for this versatile intermediate.

Development of New Therapeutic Agents

As established, this compound is a precursor to benzimidazoles, a class of compounds with a broad spectrum of therapeutic activities. The synthesis of novel benzimidazole derivatives is an active area of research for the development of new drugs.

The ability to readily synthesize a variety of substituted benzimidazoles from this starting material allows medicinal chemists to explore the structure-activity relationships of these compounds, optimizing their potency and selectivity for specific biological targets.

Antimicrobial Activity Studies (Antifungal, Antibacterial, Antituberculosis)

Derivatives of this compound, particularly benzimidazoles, have been investigated for their antimicrobial properties. While direct studies on the antimicrobial activity of compounds synthesized specifically from this compound are limited in the available literature, the broader class of benzimidazole derivatives has shown promise in this area.

Antifungal Activity: Several studies have demonstrated the antifungal activity of various benzimidazole derivatives against a range of fungal pathogens. For example, some synthesized benzimidazole-hydrazone compounds have shown notable activity against Candida species researcher.life. The structural diversity that can be achieved using precursors like this compound is crucial for developing new antifungal agents to combat the rise of resistant strains.

Antibacterial Activity: The antibacterial potential of benzimidazole derivatives is also an area of active investigation. Studies have shown that certain substituted benzimidazoles exhibit good activity against both Gram-positive and Gram-negative bacteria researcher.lifenih.gov. For instance, some synthesized benzimidazole compounds have demonstrated inhibitory effects against Enterococcus faecalis and Staphylococcus aureus nih.gov. The development of novel antibacterial agents is a critical global health priority, and the synthesis of new benzimidazole scaffolds from readily available precursors is a key strategy in this effort.

Antituberculosis Activity: The search for new drugs to treat tuberculosis is of paramount importance due to the emergence of multidrug-resistant strains. While specific studies on the antituberculosis activity of derivatives of this compound are not prominent, the general class of nitrogen-containing heterocyclic compounds is a focus of such research. The ability to synthesize complex heterocyclic structures from this precursor makes it a potentially valuable tool in the development of new antitubercular agents.

Below is a table summarizing the types of antimicrobial activities observed in the broader class of benzimidazole derivatives, which can be synthesized from precursors like this compound.

| Antimicrobial Activity | Target Organisms | Key Findings |

| Antifungal | Candida species | Some benzimidazole-hydrazone derivatives show notable activity researcher.life. |

| Antibacterial | Enterococcus faecalis, Staphylococcus aureus | Certain substituted benzimidazoles are effective inhibitors nih.gov. |

| Antituberculosis | Mycobacterium tuberculosis | A key area of research for new heterocyclic compounds. |

Antiparasitic Activity (e.g., Trypanocidal Activity against T. cruzi)

Research into benzoic acid derivatives has identified potent trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. tradeindia.commdpi.com A study investigating a series of these compounds revealed that Ethyl 4-amino-3-nitrobenzoate, an isomer of this compound, demonstrated significant trypanocidal activity. tradeindia.com This activity was tested against two different T. cruzi strains, NINOA and INC-5.

The introduction of a hydrophobic ethyl group, as seen in Ethyl 4-amino-3-nitrobenzoate, was found to increase the trypanocidal activity compared to its corresponding carboxylic acid precursor, 4-amino-3-nitrobenzoic acid. tradeindia.com Notably, Ethyl 4-amino-3-nitrobenzoate and other related compounds sharing a para-aminobenzoic acid structure showed more potent activity than the commercially available drugs nifurtimox and benznidazole used to treat Chagas disease. tradeindia.commdpi.com

Trypanocidal Activity of Benzoic Acid Derivatives against T. cruzi Strains

| Compound | LC50 on NINOA Strain (µM) | LC50 on INC-5 Strain (µM) |

|---|---|---|

| Ethyl 4-amino-3-nitrobenzoate | 0.15 | 0.22 |

| 4-Amino-3-nitrobenzoic acid | 1.39 | 0.21 |

| Nifurtimox (Reference) | 0.21 | 0.62 |

| Benznidazole (Reference) | 0.29 | 0.68 |

Enzyme Inhibition Studies (e.g., Trans-Sialidase)

The enzyme trans-sialidase (TcTS) is a key virulence factor for T. cruzi, playing a crucial role in the parasite's ability to infect host cells, making it a prime target for anti-Chagas drug development. nih.govnih.gov Research has focused on designing inhibitors for this enzyme, with benzoic acid derivatives showing promise. tradeindia.com

Inhibition of T. cruzi Trans-Sialidase (TcTS)

| Compound | Enzyme Inhibition (%) |

|---|---|

| 4-Amino-3-nitrobenzoic acid | 77% |

| Ethyl 4-amino-3-nitrobenzoate | 47% |

Molecular Docking and Binding Patterns

To understand the interaction between these benzoic acid derivatives and the trans-sialidase enzyme at a molecular level, docking studies have been performed. tradeindia.com These computational analyses help to predict how the compounds bind to the active site of the enzyme. The negatively charged carboxylate group is a key feature, designed to interact with an arginine triad within the enzyme's sialic acid donor site. tradeindia.com

The molecular docking study for Ethyl 4-amino-3-nitrobenzoate showed a binding model similar to that of DANA (2,3-dehydro-3-deoxy-N-acetylneuraminic acid), a known trans-sialidase inhibitor. tradeindia.com This indicates that the compound fits within the active site and forms interactions that are conducive to inhibition. The para-amino-meta-nitrobenzoic acid core appears to play a significant role in the inhibitory activity against TcTS. tradeindia.com

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For this compound, these studies can reveal key information about its stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation. This process yields important data such as bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a foundation for further calculations. For instance, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: This table is illustrative, as specific published data for this molecule is unavailable. The values are representative of what would be expected for a similar structure.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amino) | 1.38 Å |

| C-N (nitro) | 1.47 Å | |

| C=O | 1.22 Å | |

| O-C (ester) | 1.35 Å | |

| Bond Angle | C-C-N (amino) | 121.5° |

| C-C-N (nitro) | 118.0° | |

| O=C-O | 124.0° | |

| Dihedral Angle | C-C-N-O (nitro) | 30.5° |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

For this compound, an MEP analysis would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The regions of negative potential, associated with high electron density, are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the amino group. Regions of positive potential, indicating electron deficiency, are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group and the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene ring, reflecting their electron-donating nature. The LUMO is anticipated to be concentrated on the nitro group and the carbonyl group, which are electron-withdrawing. The HOMO-LUMO energy gap would provide insights into the molecule's charge transfer characteristics and its potential use in electronic applications.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative, as specific published data for this molecule is unavailable. The values are representative of what would be expected for a similar structure.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap | 4.10 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energies associated with these interactions, which are indicative of intramolecular charge transfer and hyperconjugative effects.

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These properties are typically calculated as a function of temperature. Such data is vital for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate.

For this compound, these calculations would provide a theoretical basis for its thermal stability and behavior under different temperature conditions. This information is valuable for process design and safety considerations in its synthesis and application.

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K (Note: This table is illustrative, as specific published data for this molecule is unavailable. The values are representative of what would be expected for a similar structure.)

| Property | Calculated Value |

| Standard Enthalpy of Formation | -350.2 kJ/mol |

| Standard Molar Entropy | 420.5 J/(mol·K) |

| Standard Molar Heat Capacity | 250.8 J/(mol·K) |

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer: this compound is typically synthesized via sequential nitration, reduction, and esterification steps. For example, nitration of a benzoate precursor followed by selective reduction of nitro groups under controlled pH (e.g., using Sn/HCl) can yield the amino-nitro derivative. Esterification is often achieved via acid-catalyzed reactions with ethanol. Solvent selection is critical: ethyl alcohol is preferred due to its miscibility with polar intermediates and clean evaporation, minimizing side reactions . Optimization involves adjusting temperature (e.g., 60–80°C for esterification), stoichiometric ratios (e.g., 1.2:1 ethanol:acid), and purification via column chromatography with silica gel.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm substituent positions and esterification. IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm, ester C=O at ~1720 cm).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry and hydrogen bonding patterns . ORTEP-III can visualize thermal ellipsoids and molecular packing . Graph set analysis (e.g., R(8) motifs) helps classify hydrogen-bonding networks .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as nitroaromatics may cause respiratory irritation .

- Spill Management: Avoid dry sweeping; use ethanol-dampened cloths to collect spills, followed by disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer: Discrepancies often arise from incomplete basis sets in DFT calculations or overlooked intermolecular interactions (e.g., weak C–H···O bonds). Cross-validate results by:

- Refining computational parameters (e.g., B3LYP/6-311++G(d,p) basis set for geometry optimization).

- Performing Hirshfeld surface analysis to quantify intermolecular contacts in SCXRD data .

- Replicating experimental conditions (e.g., solvent polarity) in molecular dynamics (MD) simulations .

Q. What strategies are effective in designing cocrystals of this compound to modify its physicochemical properties?

- Methodological Answer:

- Coformer Selection: Prioritize molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, amides). For example, 2-nitrobenzoic acid forms stable cocrystals via N–H···O and O–H···O interactions .

- Screening: Use solvent-drop grinding with ethyl acetate or methanol to explore polymorphs.

- Characterization: Validate cocrystal formation via PXRD peak shifts and DSC melting point depression. DFT simulations predict binding energies and stability .

Q. How can the solubility and bioavailability of this compound be systematically evaluated for pharmacological applications?

- Methodological Answer:

- Solubility Studies: Test in biorelevant media (e.g., PBS pH 7.4, simulated gastric fluid) using shake-flask or HPLC methods. Ethyl alcohol/water mixtures (e.g., 30% v/v) enhance solubility for initial screenings .

- Bioavailability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to assess intestinal absorption.

- Formulation Strategies: Encapsulate in ethyl cellulose matrices for controlled release, leveraging polymer-drug interactions to modulate dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.